molecular formula C6H14NO6P B14526087 Diethyl [2-(nitrooxy)ethyl]phosphonate CAS No. 62514-89-0

Diethyl [2-(nitrooxy)ethyl]phosphonate

Cat. No.: B14526087
CAS No.: 62514-89-0
M. Wt: 227.15 g/mol
InChI Key: YYBKWBBCAXLXJZ-UHFFFAOYSA-N
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Description

Diethyl [2-(nitrooxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C6H14NO6P It is a phosphonate ester that contains a nitrooxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(nitrooxy)ethyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(nitrooxy)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrooxy phosphonates, while reduction can produce phosphonic acids or other derivatives .

Scientific Research Applications

Diethyl [2-(nitrooxy)ethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(nitrooxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can participate in redox reactions, while the phosphonate moiety can form stable complexes with metal ions and other biomolecules. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(nitrooxy)ethyl]phosphonate is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. This group can participate in specific redox reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

62514-89-0

Molecular Formula

C6H14NO6P

Molecular Weight

227.15 g/mol

IUPAC Name

2-diethoxyphosphorylethyl nitrate

InChI

InChI=1S/C6H14NO6P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3

InChI Key

YYBKWBBCAXLXJZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCO[N+](=O)[O-])OCC

Origin of Product

United States

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